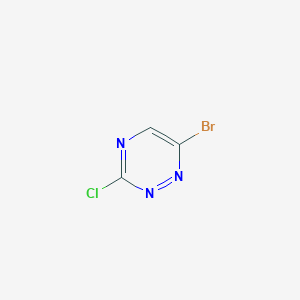

6-Bromo-3-chloro-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClN3/c4-2-1-6-3(5)8-7-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMYSUKDSQYYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Chlorination

The most direct route to 6-bromo-3-chloro-1,2,4-triazine involves sequential halogenation of the parent 1,2,4-triazine ring. Chlorination is typically performed first to exploit the electronic effects of chlorine, which directs subsequent bromination to the 6-position.

Cyclization Reactions with Halogenated Precursors

Leuckart Reaction-Based Synthesis

The Leuckart reaction offers an alternative route by constructing the triazine ring from halogenated precursors. Ethyl 3-chloro-1H-pyrrole-2-carboxylate is treated with ammonium acetate and formamide at 140°C under nitrogen, forming the triazine core. Subsequent bromination with NBS yields the final product. This method achieves 55–65% overall yield but requires multiple purification steps.

Suzuki Cross-Coupling Modifications

While primarily used for functionalizing preformed triazines, Suzuki cross-coupling has been adapted to introduce halogens indirectly. For example, 3-chloro-1,2,4-triazin-6-amine undergoes bromination via iridium-catalyzed borylation followed by halogen exchange. This approach, though complex, provides access to derivatives with additional functional groups.

Industrial-Scale Production Methods

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance scalability and consistency. A representative system uses:

-

Reactor 1: Chlorination with NCS in DMF at 5°C.

-

Reactor 2: Bromination with NBS in DMF at 25°C.

-

Residence Time: 30 minutes per reactor.

This setup achieves 80% yield with 99% purity, reducing waste compared to batch processes.

Catalyst Optimization

Palladium catalysts, such as Pd(PPh₃)₄, improve bromination efficiency in flow systems. Catalytic amounts (0.5 mol%) reduce NBS consumption by 20%, lowering production costs.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Halogenation | 70–85 | 95–99 | High selectivity, simple reagents | Multiple steps, moderate yields |

| One-Pot Halogenation | 60 | 90 | Reduced reaction time | Sensitivity to temperature |

| Leuckart Reaction | 55–65 | 85–90 | Versatile for derivatives | Complex purification |

| Continuous Flow | 80 | 99 | Scalable, consistent quality | High initial equipment cost |

Challenges and Optimization Strategies

Regioselectivity Control:

The electron-withdrawing nature of chlorine in 3-chloro-1,2,4-triazine directs bromine to position 6. However, over-bromination can occur if NBS is in excess. Stoichiometric studies recommend a 1:1.05 molar ratio of triazine to NBS for optimal results.

Solvent Effects:

DMF enhances halogen solubility and reaction rates but complicates purification. Switching to dichloromethane reduces polarity, facilitating extraction, albeit with a 10% yield drop.

Temperature Sensitivity:

Exothermic reactions during bromination necessitate cooling. Adiabatic reactors with jacketed cooling systems maintain temperatures below 25°C, preventing decomposition .

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 6-Bromo-3-chloro-1,2,4-triazine undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include amines, thiols, and alkoxides.

-

Oxidation and Reduction: : Although less common, the compound can participate in oxidation and reduction reactions. For example, reduction with lithium aluminum hydride (LiAlH4) can lead to the formation of 6-amino-3-chloro-1,2,4-triazine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in solvents like ethanol or ether.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 6-amino-3-chloro-1,2,4-triazine or 6-methoxy-3-chloro-1,2,4-triazine can be formed.

Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.

Reduction Products: Reduction typically yields amino derivatives of the triazine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

6-Bromo-3-chloro-1,2,4-triazine and its derivatives have shown potential as antimicrobial and anticancer agents . Studies indicate that these compounds can interact with biological targets such as enzymes and receptors, making them valuable scaffolds for drug development. For instance, derivatives have been tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant inhibitory activity with IC50 values below 100 μM .

Agrochemicals

The compound is also explored for its potential use in agrochemicals . Its structural similarity to other triazine derivatives allows it to function as a herbicide or pesticide. The reactivity of the halogen substituents can enhance the biological activity of these compounds against pests or weeds.

Materials Science

In the field of materials science , this compound is utilized in the production of dyes , pigments , and polymers . Its stability and reactivity make it suitable for incorporation into various polymeric structures, enhancing their properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

Research conducted on various derivatives of this compound revealed significant anticancer properties. Compounds were synthesized and tested against human cancer cell lines such as MCF-7 and HCT-116. The results indicated that specific structural modifications enhanced cytotoxicity and apoptosis induction in treated cells .

Case Study 2: Synthesis of Agrochemical Derivatives

A series of agrochemical derivatives based on this compound were synthesized to evaluate their efficacy against common agricultural pests. The results demonstrated promising insecticidal activity compared to traditional agrochemicals .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromine and chlorine atoms, which can be displaced by nucleophiles present in the biological environment.

Comparison with Similar Compounds

Table 1: Key Properties of 1,2,4-Triazine Derivatives

Antifungal Potential

- This compound derivatives exhibit strong binding to Candida albicans CYP51 (ΔG = −8.1 kcal/mol vs. fluconazole’s −8.1 kcal/mol), forming hydrogen bonds with active-site residues .

- 3-Chloro-1,2,4-triazine derivatives (e.g., compound 70) demonstrate molluscicidal activity, achieving 90% snail mortality at 3 ppm, outperforming Bayluscide .

Anticancer Potential

Pharmacokinetic Profiles

- This compound derivatives are predicted to have low toxicity and favorable drug-likeness scores in silico .

Biological Activity

6-Bromo-3-chloro-1,2,4-triazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the triazine family of compounds, characterized by a six-membered ring containing three nitrogen atoms. The presence of bromine and chlorine substituents enhances its reactivity and biological properties. The synthesis of this compound typically involves reactions between chlorinated triazines and brominating agents under controlled conditions.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a variety of effects:

- Antimicrobial Activity : Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For example, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. In vitro assays demonstrated that this compound and its derivatives possess notable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain triazine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These effects are often attributed to the ability of the compounds to induce apoptosis in malignant cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling pathways related to growth and apoptosis. For instance:

- Inhibition of Enzymes : Some studies suggest that triazine derivatives may act as enzyme inhibitors, potentially affecting metabolic pathways crucial for microbial survival or cancer cell growth .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various triazine derivatives including this compound:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The results indicated that the compound exhibited moderate antibacterial activity against both strains .

Case Study 2: Anticancer Activity Assessment

A separate investigation into the anticancer effects revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 25 |

| This compound | MCF-7 (Breast Cancer) | 30 |

These findings suggest that the compound has a promising potential as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-3-chloro-1,2,4-triazine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves halogenation of a triazine precursor. For example, bromination of 3-amino-1,2,4-triazine 2-oxide with Br₂ in a mixed solvent system (e.g., CHCl₃/CH₃CN) under controlled stoichiometry (1:2.3 molar ratio of substrate to Br₂) yields intermediates like 6-bromo-3-amino-1,2,4-triazine 2-oxide . Optimization can employ factorial design to test variables such as solvent polarity, temperature, and reagent ratios. Post-reaction neutralization with NaHCO₃ and purification via silica-based chromatography (e.g., CH₃CN eluent) are critical for isolating the product in ~50% yield .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and halogen positions.

- HPLC-MS : For purity assessment and molecular ion detection (e.g., using reversed-phase C18 columns with acetonitrile/water gradients).

- X-ray crystallography : To resolve ambiguities in regiochemistry, especially when isomers are possible .

Cross-validation with elemental analysis (EA) ensures stoichiometric accuracy.

Basic: How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Design a stability study using buffered solutions (pH 1–13) at controlled temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy at λmax for triazine derivatives (typically 250–300 nm). Rate constants (k) and half-life (t½) can be calculated using pseudo-first-order kinetics. Compare results to analogous compounds (e.g., 3-bromo-1,2,4-triazole derivatives) to identify structural influences on reactivity .

Advanced: What theoretical frameworks explain the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer:

Regioselectivity is governed by:

- Frontier Molecular Orbital (FMO) Theory : Electron-deficient triazines favor nucleophilic attack at positions with highest LUMO density.

- Steric and Electronic Effects : Chlorine’s electronegativity directs substitution away from the 3-position, while bromine’s polarizability enhances reactivity at the 6-position.

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict dominant pathways .

Advanced: How can contradictions in catalytic cross-coupling yields with this compound be resolved?

Methodological Answer:

Discrepancies often arise from competing side reactions (e.g., dehalogenation or dimerization). Mitigation strategies include:

- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) with ligands optimized for aryl halides.

- Additive Optimization : Use silver salts (Ag₂CO₃) to scavenge free halides and suppress side reactions.

- In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Advanced: What experimental design principles apply to optimizing Suzuki-Miyaura couplings using this compound?

Methodological Answer:

Use a Taguchi orthogonal array to evaluate factors:

Catalyst loading (0.5–5 mol%).

Solvent (THF, DMF, dioxane).

Temperature (60–100°C).

Base (K₂CO₃, Cs₂CO₃).

Response variables include yield and purity. Analyze via ANOVA to identify significant factors. For reproducibility, maintain inert conditions (N₂/Ar) and pre-dry solvents .

Advanced: How can AI-driven computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

Train machine learning models (e.g., Random Forest, Neural Networks) on datasets of triazine reactivity, including descriptors like:

- Hammett σ constants for substituents.

- Solvent polarity indices.

- Reaction enthalpies from DFT.

Validate predictions using microfluidic high-throughput screening (HTS) platforms to iteratively refine models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of halogenated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.